molecular formula C18H13B B1590881 4-Bromo-m-terphenyl CAS No. 54590-37-3

4-Bromo-m-terphenyl

Cat. No.: B1590881
CAS No.: 54590-37-3
M. Wt: 309.2 g/mol
InChI Key: XWHCOAVJEOENNM-UHFFFAOYSA-N
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Description

4-Bromo-m-terphenyl is an organic compound with the molecular formula C18H13Br. It is a derivative of terphenyl, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-m-terphenyl can be achieved through several methods. One common method involves the bromination of m-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination.

Another method involves the Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromophenyl)prop-2-yn-1-yl groups. This method involves a series of steps including β-elimination, electrocyclization, and hydride shift to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-m-terphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form m-terphenyl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted terphenyl derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: The major product is m-terphenyl.

Scientific Research Applications

4-Bromo-m-terphenyl is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological systems and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-m-terphenyl involves its interaction with molecular targets through its bromine atom and phenyl rings. The bromine atom can participate in halogen bonding, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: Similar structure but with only two phenyl rings.

    4,4’'-Dibromo-p-terphenyl: Contains two bromine atoms at the para positions of the outer phenyl rings.

    4-Methyl-m-terphenyl: Contains a methyl group instead of a bromine atom.

Uniqueness

4-Bromo-m-terphenyl is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other terphenyl derivatives.

Properties

IUPAC Name

1-bromo-4-(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCOAVJEOENNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560474
Record name 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54590-37-3
Record name 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1':3',1''-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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